molecular formula C14H11BrO B1273616 3-Bromo-3'-methylbenzophenone CAS No. 844879-24-9

3-Bromo-3'-methylbenzophenone

Cat. No. B1273616
M. Wt: 275.14 g/mol
InChI Key: PTWRTCSPNXUZJZ-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-3'-methylbenzophenone, is a brominated benzophenone derivative. Benzophenones are a class of organic compounds that are widely used in organic chemistry as photoinitiators, UV blockers, and in the synthesis of various pharmaceuticals and organic materials. The presence of a bromine atom and a methyl group on the benzophenone skeleton can significantly alter its chemical and physical properties, as well as its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of brominated benzophenone derivatives can be achieved through various methods. For instance, the selective oxidation of 2-bromo-m-xylene under carbon dioxide pressure can yield brominated aromatic acids, which are structurally related to benzophenones . Additionally, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of hydroxybenzophenone derivatives, which could be adapted for the synthesis of brominated benzophenones . Moreover, regioselective synthesis methods have been reported, such as the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through bromocyclization .

Molecular Structure Analysis

The molecular structure of brominated benzophenones can be elucidated using various spectroscopic methods, including IR, NMR, and X-ray diffraction. For example, the structure of meta-bromobenzophenone crystals has been determined to be orthorhombic with specific lattice parameters, and the crystal structure includes a supramolecular network formed by weak hydrogen bonds and π-π short contacts . Similarly, the structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, has been characterized using experimental and theoretical methods, providing insights into the geometrical parameters and electronic properties .

Chemical Reactions Analysis

Brominated benzophenones can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, intramolecular cyclization reactions have been developed to synthesize benzofurans from bromophenols . Additionally, the reactivity of brominated benzophenones with amines has been studied, revealing novel aromatic nucleophilic substitution reactions with rearrangement10.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones are influenced by the bromine and methyl substituents. These properties can be studied using phosphorescence spectrometry and computational studies, which provide information on the electronic and band gap properties . Furthermore, the antioxidant and anticholinergic activities of bromophenol derivatives have been investigated, demonstrating their potential biological activities .

Scientific Research Applications

Bromophenol Derivatives in Marine Algae

Research has shown that bromophenol derivatives, including compounds similar to 3-Bromo-3'-methylbenzophenone, have been isolated from marine algae like Rhodomela confervoides. These derivatives have been investigated for their potential activities against cancer cell lines and microorganisms, although some were found to be inactive (Zhao et al., 2004).

Photodynamic Therapy Applications

A zinc phthalocyanine derivative, having structural similarities with bromophenols, showed promising results in photodynamic therapy, particularly in treating cancer. This derivative exhibited high singlet oxygen quantum yield, which is vital for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

Studies on bromophenol derivatives from Rhodomela confervoides have revealed their potent antioxidant activities. These compounds exhibit radical scavenging activities and may have applications in the food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012). Additionally, methylated and acetylated derivatives of natural bromophenols have shown significant antioxidant and anticancer potential, indicating their relevance in drug development (Dong et al., 2022).

Novel Aromatic Nucleophilic Substitution

In chemical synthesis, compounds like 3-Bromo-3'-methylbenzophenone can undergo unique aromatic nucleophilic substitutions, leading to the formation of novel structures. This aspect is important for the synthesis of specialized organic compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Carbonic Anhydrase Inhibition

Bromophenol derivatives, including ones structurally similar to 3-Bromo-3'-methylbenzophenone, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme important in various physiological processes. This research is significant for the development of drugs for conditions like glaucoma and epilepsy (Akbaba et al., 2013).

Future Directions

The future directions for “3-Bromo-3’-methylbenzophenone” could involve its use in the synthesis of other organic compounds, given its structural features . It could also be studied further to understand its properties and potential applications.

properties

IUPAC Name

(3-bromophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWRTCSPNXUZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373715
Record name 3-Bromo-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3'-methylbenzophenone

CAS RN

844879-24-9
Record name (3-Bromophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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